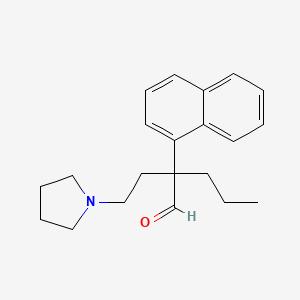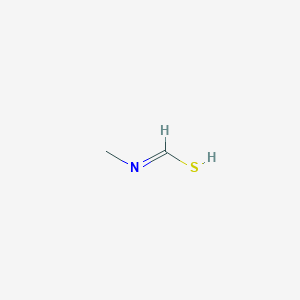
N-methylmethanimidothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “N-methylmethanimidothioic acid” is known as Deleted in Colorectal Cancer (DCC). It is a glycoprotein with significant homology to the neural cell adhesion molecule and other related cell surface glycoproteins. DCC is a transmembrane phosphoprotein consisting of 1448 amino acids, with an extracellular domain of 1098 amino acids .
Métodos De Preparación
DCC is typically prepared using recombinant DNA technology. The gene encoding DCC is cloned into an expression vector, which is then introduced into a suitable host cell line, such as human neuroblastoma cells (IMR-32). The cells are cultured under specific conditions to express the DCC protein, which is then purified using affinity chromatography .
Análisis De Reacciones Químicas
DCC undergoes various biochemical reactions, including phosphorylation and glycosylation. These post-translational modifications are crucial for its function as a cell adhesion molecule. Common reagents used in these reactions include kinase enzymes for phosphorylation and glycosyltransferases for glycosylation .
Aplicaciones Científicas De Investigación
DCC is extensively studied in the context of cancer research, particularly colorectal cancer. It is involved in cell adhesion and signaling pathways that regulate cell growth and differentiation. DCC expression is often reduced or absent in colorectal carcinomas, making it a potential biomarker for cancer diagnosis and prognosis . Additionally, DCC is studied for its role in neural development and axon guidance .
Mecanismo De Acción
DCC functions as a receptor for netrin-1, a guidance cue that directs axon growth during neural development. Upon binding to netrin-1, DCC activates intracellular signaling pathways that regulate cytoskeletal dynamics and cell adhesion. This interaction is crucial for proper neural network formation .
Comparación Con Compuestos Similares
Similar compounds to DCC include other cell adhesion molecules such as neural cell adhesion molecule (NCAM) and L1 cell adhesion molecule (L1CAM). While all these molecules are involved in cell adhesion and signaling, DCC is unique in its specific role in colorectal cancer and neural development .
Propiedades
IUPAC Name |
N-methylmethanimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NS/c1-3-2-4/h2H,1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQNFDNQDVKVAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=CS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
75.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
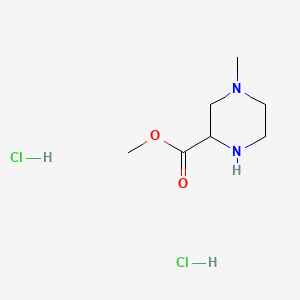
![tert-butyl N-[(2-oxo-1H-quinolin-4-yl)methyl]carbamate](/img/structure/B8231381.png)
![tert-butyl N-[(2R)-1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B8231384.png)

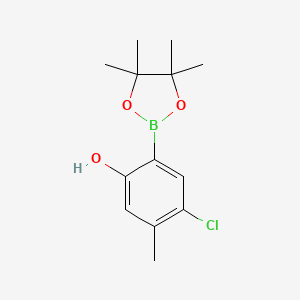
![2-[(2,4-Difluorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8231411.png)
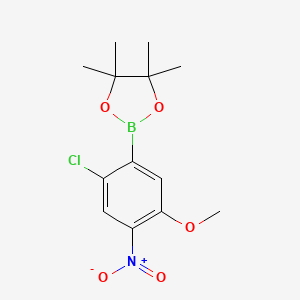
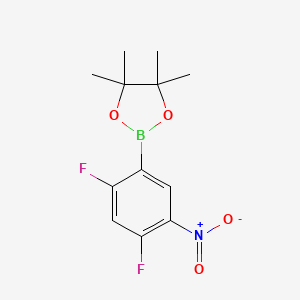
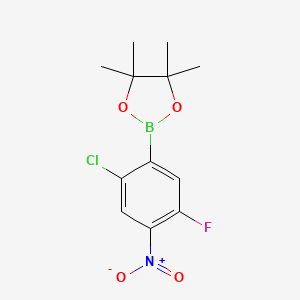
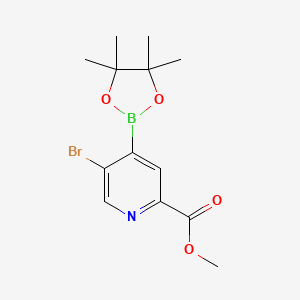
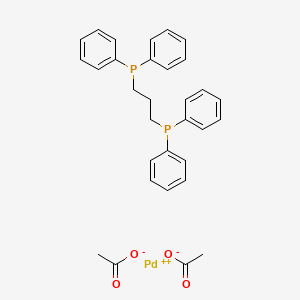
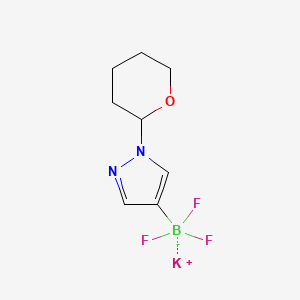
![2-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methoxy]acetic Acid](/img/structure/B8231463.png)
